N-(5-Amino-2-methoxyphenyl)-2-furamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-furamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a furan ring attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide typically involves the reaction of 5-amino-2-methoxyaniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-furamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, while the furan ring may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-furamide is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHDBQRHMUSOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586170 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402599-21-7 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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